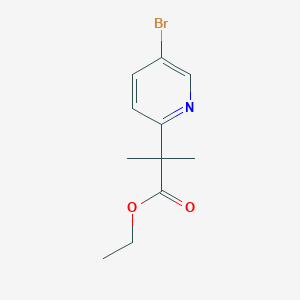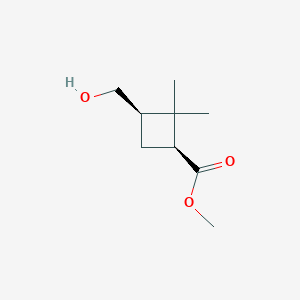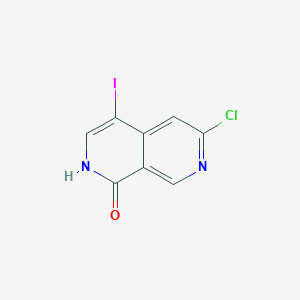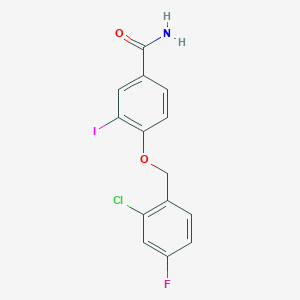
3-nitro-1-(phenylsulfonyl)-1H-pyrrole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-nitro-1-(phenylsulfonyl)-1H-pyrrole is a heterocyclic compound characterized by a pyrrole ring substituted with a nitro group at the 3-position and a phenylsulfonyl group at the 1-position. This compound is of significant interest in organic chemistry due to its unique structural features and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-nitro-1-(phenylsulfonyl)-1H-pyrrole typically involves the nitration of 1-(phenylsulfonyl)pyrrole. This can be achieved using acetyl nitrate as the nitrating agent. The reaction is carried out at low temperatures to ensure selective nitration at the 3-position . The general reaction scheme is as follows:
Nitration Reaction: 1-(phenylsulfonyl)pyrrole is treated with acetyl nitrate at low temperatures to yield this compound.
Purification: The crude product is purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. This includes optimizing reaction conditions for yield and purity, using continuous flow reactors for better control, and employing efficient purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
3-nitro-1-(phenylsulfonyl)-1H-pyrrole undergoes various chemical reactions, including:
Nucleophilic Substitution: The nitro group activates the pyrrole ring towards nucleophilic substitution reactions.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Cycloaddition: The compound can participate in cycloaddition reactions, forming complex heterocyclic structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as Grignard reagents or organolithium compounds can be used.
Reduction: Catalytic hydrogenation or metal hydrides like sodium borohydride are commonly employed.
Cycloaddition: Dienophiles and dipolarophiles are used in cycloaddition reactions.
Major Products
Nucleophilic Substitution: Substituted pyrroles with various functional groups.
Reduction: 3-amino-1-(phenylsulfonyl)-1H-pyrrole.
Cycloaddition: Polycyclic heterocycles with potential biological activity.
Wissenschaftliche Forschungsanwendungen
3-nitro-1-(phenylsulfonyl)-1H-pyrrole has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocycles.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 3-nitro-1-(phenylsulfonyl)-1H-pyrrole involves its reactivity towards nucleophiles and electrophiles. The nitro group enhances the electrophilic character of the pyrrole ring, making it susceptible to nucleophilic attack. Additionally, the phenylsulfonyl group stabilizes the compound and influences its reactivity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-nitro-1-(phenylsulfonyl)indole: Similar structure but with an indole ring instead of a pyrrole ring.
3-nitro-1-(phenylsulfonyl)-1H-indol-2-amine: Contains an additional amino group at the 2-position.
N-(tert-butyl)-3-nitro-1-(phenylsulfonyl)-1H-indol-2-amine: Substituted with a tert-butyl group.
Uniqueness
3-nitro-1-(phenylsulfonyl)-1H-pyrrole is unique due to its specific substitution pattern, which imparts distinct reactivity and potential applications. The combination of the nitro and phenylsulfonyl groups makes it a versatile intermediate in organic synthesis.
Eigenschaften
Molekularformel |
C10H8N2O4S |
|---|---|
Molekulargewicht |
252.25 g/mol |
IUPAC-Name |
1-(benzenesulfonyl)-3-nitropyrrole |
InChI |
InChI=1S/C10H8N2O4S/c13-12(14)9-6-7-11(8-9)17(15,16)10-4-2-1-3-5-10/h1-8H |
InChI-Schlüssel |
YUMLXECCRWZWTQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)S(=O)(=O)N2C=CC(=C2)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2-(6-Methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)ethanamine](/img/structure/B15231625.png)
![(E)-but-2-enedioic acid;(1R,3S,4R,5R,8R,10R,14S)-5-[(dimethylamino)methyl]-10,14-dimethyl-2,7-dioxatetracyclo[8.4.0.01,3.04,8]tetradecan-6-one](/img/structure/B15231646.png)





![3-(Propan-2-yl)bicyclo[1.1.1]pentan-1-amine](/img/structure/B15231666.png)



